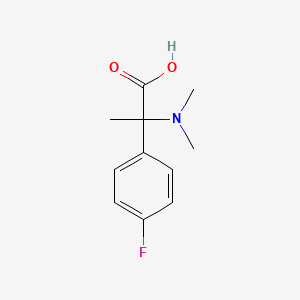

2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid

Description

2D Structural Features

The 2D structure emphasizes bond connectivity and functional group arrangement:

3D Conformational Analysis

Computational models reveal three dominant conformers:

- Extended conformation : Carboxylic acid and 4-fluorophenyl groups antiperiplanar.

- Folded conformation : Dimethylamino group aligned with the phenyl ring.

- Twisted conformation : Dihedral angle of ~60° between substituents.

| Conformer | Energy (kcal/mol) | Dihedral Angle (°) | Dominant Interactions |

|---|---|---|---|

| Extended | 0.0 (reference) | 180 | Van der Waals |

| Folded | +1.2 | 0 | N–H···O hydrogen bonding |

| Twisted | +2.5 | 60 | C–F···π interactions |

The 3D structure’s electron density map highlights regions of high polarity near the carboxylic acid and fluorine atoms, while the dimethylamino group contributes to hydrophobic regions.

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the compound’s electronic structure:

Key Computed Properties

| Property | Value | Method |

|---|---|---|

| Bond Length (C–N) | 1.45 Å | B3LYP/6-311G(d,p) |

| Bond Angle (C–C–N) | 109.5° | B3LYP/6-311G(d,p) |

| Dipole Moment | 3.8 Debye | Gas-phase DFT |

| HOMO-LUMO Gap | 5.2 eV | TD-DFT |

Natural Bond Orbital (NBO) Analysis

- The carboxylic acid group donates electron density to the antibonding orbital of the adjacent C–C bond (stabilization energy: 12.4 kcal/mol).

- Hyperconjugation between the fluorine atom’s lone pairs and the phenyl ring’s π-system enhances aromatic stability.

$$

\text{Stabilization Energy} = \sum \frac{\sigma{C-O}^* \leftarrow nF}{E(2)}

$$

Properties

IUPAC Name |

2-(dimethylamino)-2-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(10(14)15,13(2)3)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTDVGFYHUKTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

- 4-Fluorobenzaldehyde: Provides the fluorophenyl moiety.

- Dimethylamine: Introduces the dimethylamino group.

- Additional reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride, solvents (e.g., methanol, dichloromethane), and catalysts as required.

| Step No. | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Condensation | 4-Fluorobenzaldehyde condenses with dimethylamine to form an imine or intermediate Schiff base. | Mild acidic/basic conditions, room temperature |

| 2 | Reduction | The intermediate is reduced to the corresponding amine derivative. | Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), low temperature |

| 3 | Carboxylation/Functionalization | Introduction or preservation of the propanoic acid moiety, often via oxidation or ester hydrolysis. | Oxidizing agents or hydrolysis under acidic/basic conditions |

| 4 | Purification | Final product purified via recrystallization or chromatographic techniques. | Solvent recrystallization, silica gel chromatography |

2.3 Industrial Scale Considerations

In industrial production, batch or continuous flow processes are optimized for scalability, cost-efficiency, and environmental safety. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are tightly controlled to maximize yield and purity, with advanced purification methods like preparative HPLC or crystallization employed.

Chemical Reaction Analysis

3.1 Types of Reactions Involved

- Condensation : Formation of imine intermediates from aldehyde and amine.

- Reduction : Conversion of imines to amines using hydride donors.

- Oxidation/Substitution : Functional group transformations to introduce or maintain the carboxylic acid moiety.

- Purification : Separation of the desired stereoisomer and removal of impurities.

3.2 Common Reagents and Their Roles

| Reagent | Role | Notes |

|---|---|---|

| Sodium borohydride (NaBH4) | Mild reducing agent | Selective reduction of imines to amines |

| Lithium aluminum hydride (LiAlH4) | Strong reducing agent | Used for more robust reductions, requires careful handling |

| Potassium permanganate (KMnO4) | Oxidizing agent | Used for oxidation steps if necessary |

| Solvents (Methanol, Dichloromethane) | Medium for reactions and purification | Choice affects reaction rate and selectivity |

Research Findings and Data

- Reported yields for the synthesis of 2-(dimethylamino)-2-(4-fluorophenyl)propanoic acid typically range from 60% to 85% depending on reaction conditions and purification methods.

- Purity levels exceeding 98% are achievable using recrystallization and chromatographic techniques.

4.2 Spectroscopic Characterization

- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of dimethylamino and fluorophenyl groups, with characteristic chemical shifts.

- Infrared Spectroscopy (IR) : Shows absorption bands corresponding to carboxylic acid (broad O-H stretch ~2500-3300 cm^-1) and amine groups.

- Elemental Analysis : Confirms the molecular composition consistent with the target compound.

Summary Table of Preparation Methods

| Preparation Stage | Key Reaction/Process | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Condensation | Formation of imine intermediate | 4-Fluorobenzaldehyde + dimethylamine | Intermediate Schiff base |

| Reduction | Conversion to amine | NaBH4 or LiAlH4, controlled temp | 2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid precursor |

| Functionalization | Carboxylation or ester hydrolysis | Oxidizing agents or acidic/basic hydrolysis | Introduction/maintenance of carboxylic acid group |

| Purification | Recrystallization or chromatography | Solvent systems, silica gel | High purity final product |

Additional Notes

- The stereochemistry (2S configuration) is typically controlled by starting from chiral precursors or by chiral resolution techniques.

- Reaction optimization focuses on minimizing side reactions such as over-reduction or unwanted substitutions on the aromatic ring.

- Safety and environmental considerations include handling of strong reducing agents and solvents under inert atmosphere to prevent oxidation and degradation.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as esters and amides.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Lewis acids (e.g., AlCl3), strong acids (e.g., H2SO4)

Major Products Formed:

Oxidation: Esters, amides

Reduction: Alcohols, aldehydes

Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its therapeutic potential, particularly as a precursor in synthesizing pharmaceutical agents targeting neurological and psychiatric disorders. Its ability to interact with neurotransmitter receptors makes it a candidate for developing drugs aimed at modulating glutamatergic signaling pathways .

Biological Studies

Research indicates that this compound serves as a model in studying enzyme kinetics and receptor binding affinities. Its interactions with specific enzymes and receptors can provide insights into drug design and efficacy.

Asymmetric Synthesis

Due to its chiral nature, it is valuable in asymmetric synthesis processes, allowing chemists to create complex molecules with specific stereochemistry essential for biological activity.

Case Study 1: Neurological Disorders

A study investigated the compound's role as an allosteric agonist of metabotropic glutamate receptor 7 (mGluR7), which is implicated in various neurological conditions. The compound demonstrated selectivity for mGluR7, showing promise for treating disorders associated with glutamatergic signaling dysfunctions .

Case Study 2: Antimicrobial Activity

Research has highlighted the antimicrobial properties of dimethylamine derivatives, including this compound. Its unique structure allows it to interact with bacterial targets effectively, indicating potential use in developing new antimicrobial agents .

Industrial Applications

In industry, 2-(dimethylamino)-2-(4-fluorophenyl)propanoic acid is utilized as an intermediate in producing specialty chemicals, agrochemicals, and dyes. Its ability to enhance binding affinity through hydrophobic interactions makes it valuable in various formulations .

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, while the dimethylamino group influences its pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical properties of propanoic acid derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Key Properties of 2-(Dimethylamino)-2-(4-fluorophenyl)propanoic Acid and Analogs

Notes:

- Lipophilicity: The dimethylamino group in the target compound increases logP compared to amino or thioether analogs, suggesting better membrane permeability.

- Metabolic Stability: Thioether-containing analogs (e.g., 2-[(4-fluorophenyl)sulfanyl]propanoic acid) resist oxidative metabolism better than amines.

- Biological Targets: Flunoxaprofen’s benzoxazole ring enhances selectivity for cyclooxygenase (COX) enzymes, while amino acid analogs (e.g., (S)-2-amino-3-(4-fluorophenyl)propanoic acid) interact with LAT1 transporters.

Enzyme Inhibition

- No direct data is available, but analogs like flunoxaprofen () show COX-2 inhibition.

- Amino Analogs: (S)-2-amino-3-(4-fluorophenyl)propanoic acid () is studied for LAT1-mediated drug delivery due to structural mimicry of phenylalanine.

Cytotoxicity

- Propanoic acid derivatives with aromatic substituents (e.g., 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid in ) exhibit moderate cytotoxicity, suggesting that substituent polarity influences cell permeability.

Biological Activity

2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid, also known as (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The biological activity of 2-(dimethylamino)-2-(4-fluorophenyl)propanoic acid is primarily attributed to its interactions with various enzymes and receptors . The compound's dimethylamino group allows for hydrogen bonding and electrostatic interactions, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including:

- Neurotransmitter Receptor Modulation : The compound has been explored for its potential to influence neurotransmitter systems, which may have implications for treating neurological disorders.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) values were reported as follows:

The bactericidal action appears to involve the inhibition of protein synthesis and nucleic acid production pathways .

Case Studies and Research Findings

- Neuropharmacological Effects : In a study involving an Fmr1 knockout mouse model, the compound demonstrated prophylactic effects against audiogenic seizures, suggesting potential applications in treating Fragile X syndrome and autism spectrum disorders .

- Antifungal Properties : The compound also showed moderate antifungal activity against Candida albicans, with MIC values indicating efficacy comparable to traditional antifungal agents like fluconazole .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC Values |

|---|---|---|---|

| (2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid | Structure | Different activity profile compared to (2R) | Varies |

| (2R)-2-(methylamino)-3-(4-fluorophenyl)propanoic acid | Structure | Lower binding affinity | Higher MIC |

| (2R)-2-(dimethylamino)-3-(4-chlorophenyl)propanoic acid | Structure | Reduced antibacterial activity | Varies |

Q & A

Q. What are the recommended synthetic routes for 2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid?

Methodological Answer: Synthesis typically involves multi-step organic reactions:

- Step 1 : Introduce the dimethylamino group via nucleophilic substitution or reductive amination. For example, tert-butoxycarbonyl (Boc) protection of the amino group can prevent unwanted side reactions during synthesis (e.g., as seen in tert-Boc-protected fluorophenyl analogs in ).

- Step 2 : Fluorophenyl incorporation via Suzuki coupling or Friedel-Crafts alkylation.

- Step 3 : Deprotection and acidification to yield the final propanoic acid derivative.

- Purification : Use preparative HPLC or column chromatography to isolate high-purity product (>95%) .

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the dimethylamino group (δ ~2.2–2.8 ppm for -N(CH₃)₂) and fluorophenyl protons (δ ~7.0–7.5 ppm for aromatic protons).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., C₁₁H₁₃FNO₂: theoretical [M+H]⁺ = 210.09).

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase C18 columns with UV detection at 254 nm.

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .

Q. What are the basic biological screening assays applicable to this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test interactions with enzymes like cyclooxygenases (COX) or kinases, given fluorophenyl groups’ affinity for hydrophobic binding pockets (e.g., fluorinated analogs in showed enhanced selectivity for inflammatory enzymes).

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., fibroblasts) to evaluate proliferation effects (see fibroblast studies in ).

- Solubility Studies : Measure logP values to predict membrane permeability .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s pharmacokinetic properties compared to other amino substitutions?

Methodological Answer:

- Lipophilicity : The dimethylamino group increases logP compared to unsubstituted amino analogs, enhancing blood-brain barrier penetration.

- Metabolic Stability : Use hepatic microsome assays to compare oxidative degradation rates. The bulky dimethyl group may reduce CYP450-mediated metabolism.

- Receptor Binding : Conduct molecular docking simulations to assess steric and electronic effects on target engagement (e.g., fluorophenyl groups in improved binding affinity via hydrophobic interactions) .

Q. What strategies can mitigate aggregation issues observed in aqueous solutions?

Methodological Answer:

- Dynamic Light Scattering (DLS) : Monitor particle size distribution to detect aggregation.

- Co-solvents : Add DMSO (≤10%) or cyclodextrins to improve solubility.

- pH Adjustment : Maintain solutions at pH 5–7 to stabilize the zwitterionic form of the compound (similar to aggregation-prone analogs in ).

- Surfactants : Use polysorbate-80 or PEG derivatives to prevent self-assembly .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:

- Purity Validation : Re-analyze batches via HPLC-MS to rule out impurities (e.g., tert-Boc byproducts in ).

- Stereochemical Confirmation : Use chiral chromatography or circular dichroism to verify enantiomeric purity.

- Assay Reproducibility : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Data Comparison Table: Structural Analogs and Key Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.